3-(4-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Overview
Description
Nitrophenols like 4-nitrophenol are aromatic organic compounds that contain a nitro group attached to a phenolic ring . They are widely used in manufacturing many products such as dyes, pesticides, drugs, etc.
Synthesis Analysis
The synthesis of nitrophenol-based compounds often involves various organic reactions. For instance, the synthesis of 3-(4’-nitrophenyl)-4,5-dihydro pyrazole-based compounds has been reported, where the presence of the withdrawing group, especially the 4-nitrophenyl group, in the 3rd ring of pyrazoline has been performed .Molecular Structure Analysis
The molecular structure of nitrophenol-based compounds can be analyzed using techniques like DFT/RB3LYP method with the 6-311G (d,p) basis set . The structure is often confirmed by FTIR and 1H-NMR spectra .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) is a commonly studied reaction to assess the activity of nanostructured materials . This reaction is considered a universally accepted model catalytic reaction due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of nitrophenol-based compounds can be determined using various analytical techniques. For instance, the entire electron density and organic reactive sites of a compound can be evaluated using molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) analysis .Scientific Research Applications
Therapeutic Potential
1,3,4-Oxadiazole derivatives, including compounds like 3-(4-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one, demonstrate a broad spectrum of biological activities due to their unique structural features. These compounds effectively bind with different enzymes and receptors through numerous weak interactions, showcasing therapeutic potential across various medicinal areas such as anticancer, antifungal, antibacterial, and anti-inflammatory, among others (Verma et al., 2019).
Synthetic and Analytical Chemistry
Oxadiazoles, including the specific type , are crucial in synthetic chemistry for developing new medicinal species. Innovative methods for synthesizing 1,3,4-oxadiazole derivatives have been developed, reflecting their importance in creating biologically active compounds (Nayak & Poojary, 2019).
Material Science and Sensor Technology
1,3,4-Oxadiazole compounds, including the one being discussed, are explored for their applications in material science, particularly in the development of chemosensors for metal ions. Their excellent thermal and chemical stability, along with high photoluminescent quantum yield, make them suitable for sensing applications (Sharma et al., 2022).
Pharmacological Research
The oxadiazole ring, as found in 3-(4-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one, is identified as a biologically active unit in many compounds, exhibiting a range of pharmacological activities like antibacterial, anti-inflammatory, and anticancer effects. Recent studies emphasize the exploration of oxadiazole derivatives for their medicinal properties (Wang et al., 2022).
Safety and Hazards
properties
IUPAC Name |
3-(4-nitrophenyl)-4H-1,2,4-oxadiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8-9-7(10-15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVIRNTUXQYRDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=O)N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301263654 | |
Record name | 3-(4-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301263654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |
CAS RN |
19932-97-9 | |
Record name | 3-(4-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19932-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301263654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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